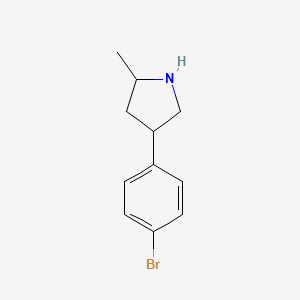

4-(4-Bromophenyl)-2-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVEQAQWNRALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for 4 4 Bromophenyl 2 Methylpyrrolidine

Retrosynthetic Analysis of the 4-(4-Bromophenyl)-2-methylpyrrolidine Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several disconnections can be proposed to devise plausible synthetic routes.

A primary strategy involves disconnecting the carbon-nitrogen bonds of the pyrrolidine (B122466) ring. This leads to an acyclic precursor, such as a 5-amino-3-(4-bromophenyl)hexan-1-ol or a related amino ketone. The stereocenters at C2 and C4 can be established in this linear precursor before the final ring-closing step, which would typically be an intramolecular nucleophilic substitution or reductive amination.

An alternative and powerful approach disconnects the C4-aryl bond. This suggests a convergent synthesis where a pre-formed, functionalized pyrrolidine ring is coupled with an aryl group. This strategy is particularly useful for creating libraries of analogues. The key intermediate would be a 2-methylpyrrolidine (B1204830) derivative with a leaving group (e.g., triflate) or a reactive moiety (e.g., boronic ester) at the C4 position, setting the stage for a transition-metal-catalyzed cross-coupling reaction.

A third approach involves a [3+2] cycloaddition, where the entire pyrrolidine ring is formed in a single step. Retrosynthetically, this breaks the C2-C3 and C5-N bonds, leading to an azomethine ylide (containing the C2-methyl and N atoms) and an alkene dipolarophile (a 4-bromostyrene (B1200502) derivative). The stereochemistry of the final product would be dictated by the geometry of the reactants and the reaction conditions.

Enantioselective and Diastereoselective Synthetic Routes

The presence of two stereocenters in this compound necessitates synthetic methods that can control the formation of up to four possible stereoisomers. The development of enantioselective and diastereoselective routes is therefore paramount.

Asymmetric Construction of the Pyrrolidine Ring

The asymmetric synthesis of the pyrrolidine core is a central challenge. This can be achieved by forming the ring from a chiral acyclic precursor or by using chiral catalysts or auxiliaries to guide a stereoselective cyclization.

Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. For instance, N-tert-butanesulfinamide has proven to be an effective chiral auxiliary in the synthesis of pyrrolidines. Condensation of the sulfinamide with an appropriate aldehyde can form a chiral sulfinylimine. Diastereoselective addition of a nucleophile to this imine establishes one stereocenter, which can then direct the formation of the second stereocenter during a subsequent cyclization step. rsc.org

Catalytic approaches offer a more atom-economical alternative. Organocatalysis, particularly using chiral proline derivatives, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. These catalysts can activate substrates through the formation of chiral enamines or iminium ions, facilitating highly enantioselective conjugate additions or Michael reactions that form the pyrrolidine backbone. nih.govnih.gov Furthermore, transition metal catalysis with chiral ligands enables a wide range of asymmetric transformations, including hydrogenations and C-H functionalizations, to produce enantioenriched pyrrolidine derivatives. acs.org

| Catalyst/Auxiliary Type | Reaction Type | Key Features |

| Chiral Sulfinamides | Diastereoselective addition to imines | Auxiliary directs nucleophilic attack; high diastereoselectivity; auxiliary is removable. |

| Proline-based Organocatalysts | Asymmetric Michael addition | Forms C-C bond with high enantioselectivity via enamine catalysis. nih.gov |

| Chiral Phosphoric Acids | Asymmetric intramolecular aza-Michael | Catalyzes cyclization of unsaturated amines with high enantioselectivity. |

| Rhodium/Chiral Ligands | Asymmetric C-H insertion/amination | Enables direct functionalization of C-H bonds to form the pyrrolidine ring stereoselectively. acs.org |

| Copper/Chiral Ligands | Asymmetric [3+2] cycloaddition | Catalyzes the reaction of azomethine ylides and alkenes to control stereocenter formation. nih.gov |

This table presents common catalytic and auxiliary-based approaches applicable to the synthesis of chiral pyrrolidines.

Stereocontrol is critical during the key ring-forming step. The relative stereochemistry (cis or trans) between the substituents at the C2 and C4 positions is often determined at this stage.

In intramolecular cyclizations, the stereochemistry of the acyclic precursor dictates the product's diastereoselectivity. For example, the cyclization of an amino alcohol or amino halide proceeds via an SN2 mechanism, resulting in an inversion of configuration at one center and establishing a defined relative stereochemistry.

[3+2] cycloaddition reactions between azomethine ylides and alkenes are another powerful method for constructing densely substituted pyrrolidines with high stereocontrol. ua.es The stereochemical information from a chiral N-substituent (like a sulfinyl group) on the azadiene or from the azomethine ylide precursor can be efficiently transferred to the newly formed stereocenters of the pyrrolidine ring, often with excellent diastereoselectivity. ua.es

Copper-promoted intramolecular aminooxygenation of specific alkene substrates has been shown to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios (>20:1). nih.gov While the target molecule is a 2,4-disubstituted pyrrolidine, similar principles of stereocontrol via transition state organization could be applied to achieve specific diastereomers.

Regioselective Functionalization Strategies

Achieving the correct placement of the methyl group at C2 and the bromophenyl group at C4 requires precise regiocontrol. A common strategy is to construct an acyclic precursor where the substituents are already in the desired positions relative to the functional groups that will participate in the cyclization. For example, a synthetic route could begin with a Michael addition of an appropriate nucleophile to an α,β-unsaturated ketone bearing a 4-bromophenyl group, followed by transformations to introduce the amino and methyl functionalities at the correct positions before ring closure.

Another regioselective strategy involves the functionalization of a pre-existing pyrrolidine ring. For instance, a 2-methylpyrrolidine derivative could be regioselectively functionalized at the C4 position. This might involve directed metalation or the introduction of a carbonyl group at C4, which can then be converted to the desired aryl substituent.

Utility of Organometallic Reactions in Bromophenyl Pyrrolidine Synthesis

Organometallic reagents and reactions are indispensable tools for the synthesis of aryl-substituted heterocycles like this compound, particularly for forming the key carbon-carbon bond between the pyrrolidine ring and the bromophenyl group.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose. This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. A plausible synthetic route would involve the synthesis of a 2-methylpyrrolidine derivative bearing a triflate or halide at the C4-position, which would then be coupled with 4-bromophenylboronic acid. This approach is highly modular, allowing for the introduction of various aryl groups in the final step of the synthesis. An enantioselective synthesis of (S)-3-(4-bromophenyl)butanoic acid, a potential precursor, has been demonstrated using a rhodium-catalyzed asymmetric Michael addition of 4-bromophenylboronic acid. orgsyn.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl/vinyl halide or triflate | Palladium complex (e.g., Pd(PPh₃)₄) |

| Stille | Organostannane | Aryl/vinyl halide or triflate | Palladium complex |

| Negishi | Organozinc | Aryl/vinyl halide or triflate | Palladium or Nickel complex |

| Grignard Addition | Arylmagnesium halide | Imine, N-acyliminium ion | Typically uncatalyzed |

This table summarizes key organometallic reactions applicable to the formation of the C4-aryl bond in 4-arylpyrrolidines.

Alternatively, a Grignard reagent, such as 4-bromophenylmagnesium bromide, can be used as a nucleophile. This reagent could be added to a suitable electrophilic pyrrolidine precursor, such as a cyclic imine or an N-acyliminium ion derived from a 2-methylpyrrolidinol derivative, to install the 4-bromophenyl group directly onto the ring.

Grignard Reactions in Pyrrolidine Core Elaboration

Grignard reactions are a cornerstone of carbon-carbon bond formation, offering a powerful method for elaborating the pyrrolidine core with the required 4-bromophenyl group. mnstate.edulibretexts.org This approach typically involves the nucleophilic addition of a Grignard reagent, such as (4-bromophenyl)magnesium bromide, to an electrophilic precursor that contains or leads to the 2-methylpyrrolidine skeleton. leah4sci.comlibretexts.org

The Grignard reagent is prepared by reacting 4-bromobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.orgyoutube.com The success of the reaction hinges on maintaining strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents, including water. mnstate.eduleah4sci.com

Key strategies for pyrrolidine core elaboration include:

Addition to Cyclic Imines (or Precursors): A primary route involves the 1,2-addition of (4-bromophenyl)magnesium bromide to a suitable Δ¹-pyrroline derivative. The subsequent workup would yield the desired 4-substituted pyrrolidine.

Conjugate Addition: Another pathway is the 1,4-conjugate addition of the Grignard reagent to an α,β-unsaturated carbonyl compound, such as a derivative of 4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-carboxylic acid, followed by reduction and cyclization steps.

Ring-Opening of Aziridines: The reaction of a Grignard reagent with an appropriately substituted N-activated aziridine (B145994) can lead to a ring-opened intermediate that subsequently cyclizes to form the pyrrolidine ring.

The choice of precursor is critical for controlling the regioselectivity and stereoselectivity of the final product. The reaction conditions, including solvent, temperature, and the presence of additives like copper(I) salts (for conjugate additions), must be carefully optimized to maximize the yield of the desired isomer.

Table 1: Representative Conditions for Grignard-based Pyrrolidine Synthesis

| Electrophilic Precursor | Grignard Reagent | Key Reaction Type | Typical Solvent | Potential Outcome |

|---|---|---|---|---|

| 5-Methyl-3,4-dihydro-2H-pyrrole | (4-Bromophenyl)magnesium bromide | 1,2-Addition to Imine | THF or Diethyl Ether | Direct formation of the 4-arylpyrrolidine core |

| N-Protected-4-methylenepyrrolidin-2-one | (4-Bromophenyl)magnesium bromide (with Cu(I) catalyst) | 1,4-Conjugate Addition | THF | Formation of a 4-substituted pyrrolidinone intermediate |

| N-Tosyl-2-methyl-aziridine-2-carbaldehyde | (4-Bromophenyl)magnesium bromide | Nucleophilic addition and rearrangement | Diethyl Ether | Intermediate for subsequent cyclization |

Cross-Coupling Methodologies for Aryl-Pyrrolidine Linkages

Palladium-catalyzed cross-coupling reactions provide a highly versatile and efficient means of forming the crucial C(sp²)–C(sp³) bond between the bromophenyl group and the pyrrolidine ring. mdpi.comrsc.org The Suzuki-Miyaura coupling is particularly well-suited for this transformation due to the commercial availability, stability, and low toxicity of the required boronic acid or ester reagents. whiterose.ac.uknih.gov

The general approach involves coupling an organoboron derivative of one fragment with an organohalide of the other. For the synthesis of this compound, two primary disconnection strategies exist:

Strategy A: Coupling of (4-bromophenyl)boronic acid with a 4-halo-2-methylpyrrolidine derivative.

Strategy B: Coupling of a 2-methylpyrrolidine-4-boronic acid (or ester) derivative with 1,4-dibromobenzene.

Both strategies require a palladium catalyst, typically in a low oxidation state (Pd(0)), a suitable ligand to stabilize the catalyst and facilitate the reaction, and a base to activate the organoboron species. The selection of the ligand is critical for achieving high yields and preventing side reactions. researchgate.net Modern biaryl phosphine (B1218219) ligands, such as SPhos or XPhos, have proven effective for challenging C(sp²)–C(sp³) couplings. mdpi.com

The reaction conditions are generally mild, though heating may be required. The choice of solvent (e.g., toluene, dioxane, or DMF) and base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) can significantly impact the reaction's efficiency and must be optimized for the specific substrates. nih.govpreprints.org

Table 2: Typical Conditions for Suzuki-Miyaura Aryl-Pyrrolidine Coupling

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ | Toluene/Water | 80-110 |

| Pd₂(dba)₃ (1-3%) | XPhos (2-6%) | K₂CO₃ | Dioxane | 90-120 |

| Pd(PPh₃)₄ (3-5%) | - | Cs₂CO₃ | DMF | 80-100 |

Multicomponent Reactions and Domino Processes in Pyrrolidine Synthesis

Multicomponent reactions (MCRs) and domino (or cascade) processes represent highly convergent and atom-economical strategies for the synthesis of complex heterocyclic structures like pyrrolidines from simple starting materials. researchgate.netnih.gov These reactions construct the target molecule in a single pot by forming multiple bonds in a sequential manner, avoiding the need to isolate intermediates. epfl.ch

For the synthesis of a 4-aryl-2-methylpyrrolidine scaffold, a potential MCR could be a [3+2] cycloaddition reaction. This can be achieved by the in-situ generation of an azomethine ylide from the condensation of an α-amino acid (like alanine) and an aldehyde. This dipole then reacts with a dipolarophile, such as a vinyl sulfone or a maleimide (B117702) derivative bearing the 4-bromophenyl group, to construct the pyrrolidine ring with high stereocontrol.

Domino reactions, on the other hand, involve a sequence of intramolecular transformations triggered by a single event. nih.govrsc.org A plausible domino strategy for this compound could begin with a Michael addition of a nitrogen-based nucleophile to an acceptor bearing the 4-bromophenyl moiety. The resulting intermediate could then undergo an intramolecular cyclization to form the pyrrolidine ring. For instance, the reaction of (E)-4-(4-bromophenyl)but-2-en-1-one with an amine like methyl 2-aminopropanoate could initiate a cascade involving conjugate addition followed by intramolecular imine formation and reduction to yield the desired substituted pyrrolidine.

Table 3: Comparison of MCR and Domino Strategies for Pyrrolidine Synthesis

| Strategy | Key Reaction | Components/Starting Materials | Advantages |

|---|---|---|---|

| Multicomponent Reaction (MCR) | [3+2] Cycloaddition | Alanine, an aldehyde, and a 4-bromophenyl-substituted dipolarophile | High convergence, step economy, rapid library generation nih.gov |

| Domino Process | Michael Addition/Intramolecular Cyclization | 4-Bromophenyl-substituted Michael acceptor and an amino-ester | Builds complexity quickly, avoids intermediate isolation epfl.chnih.gov |

Post-Synthetic Modification of the this compound Scaffold

Once the this compound core has been assembled, its structure can be further diversified through post-synthetic modification (PSM). elsevierpure.comnih.gov This strategy utilizes the existing functional groups on the scaffold as handles for introducing new chemical entities, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The two primary sites for modification on the target molecule are the secondary amine of the pyrrolidine ring and the bromine atom on the phenyl ring.

The secondary amine (N-H) is a versatile functional group that can undergo a variety of transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides yields amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

N-Arylation: Buchwald-Hartwig amination can be used to attach different aryl or heteroaryl groups. nih.gov

The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for extensive modification of the phenyl ring:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids/esters to form biaryl structures or introduce alkenyl groups. whiterose.ac.uk

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Introduction of a wide range of primary or secondary amines. nih.gov

Cyanation: Replacement of the bromine with a nitrile group.

These derivatization techniques transform the initial scaffold into a versatile platform for creating a diverse library of related compounds. gcms.cz

Table 4: Potential Post-Synthetic Modifications of the Scaffold

| Reaction Site | Reaction Type | Reagent Class | Introduced Functional Group |

|---|---|---|---|

| Pyrrolidine N-H | Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl |

| Pyrrolidine N-H | Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl (Amide) |

| Aryl Bromide | Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., PhB(OH)₂) | Aryl |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne (e.g., PhC≡CH) | Alkynyl |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Amino |

Stereochemical Characterization and Analysis of 4 4 Bromophenyl 2 Methylpyrrolidine

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations to relieve torsional strain. ucla.edu The two most common conformations are the "envelope" (or Cγ-exo/endo) and "twist" (or half-chair) forms. nih.govfrontiersin.org In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering of the pyrrolidine ring in 4-(4-bromophenyl)-2-methylpyrrolidine is influenced by the steric and electronic effects of its substituents.

The substituents on the pyrrolidine ring, the 4-(4-bromophenyl) group and the 2-methyl group, play a significant role in determining the preferred conformation. nih.gov The bulky 4-bromophenyl group at the C4 position and the methyl group at the C2 position will favor conformations that minimize steric hindrance. The relative orientation of these substituents (cis or trans) will dictate the most stable ring pucker. For instance, in similar substituted prolines, a bulky tert-butyl group at C4 in a trans configuration favors an endo puckering of the pyrrolidine ring. nih.gov In contrast, cis-substitution can lead to an exo pucker. nih.gov

Enantiomeric and Diastereomeric Purity Assessment Techniques

As this compound possesses two stereocenters (at C2 and C4), it can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) pair are enantiomers, as are the (2R, 4S) and (2S, 4R) pair. The relationship between any other pairing is diastereomeric. Determining the enantiomeric and diastereomeric purity is essential in stereoselective synthesis and for applications where a specific stereoisomer is required.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers and diastereomers of this compound. csfarmacie.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation. csfarmacie.cz

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for a wide range of chiral compounds. researchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

| Parameter | Description |

| Stationary Phase | A solid support coated with a chiral selector that interacts stereoselectively with the analyte. |

| Mobile Phase | A solvent or mixture of solvents that carries the analyte through the column. |

| Retention Time | The time it takes for a specific stereoisomer to travel through the column. |

| Resolution | A measure of the degree of separation between the peaks of two stereoisomers. |

Chiral Derivatization for Spectroscopic Analysis

Another approach to assess enantiomeric and diastereomeric purity involves converting the stereoisomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.org These newly formed diastereomers have different physical properties and can be distinguished and quantified using standard spectroscopic techniques like NMR. wikipedia.orgrsc.org

For a secondary amine like this compound, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. wikipedia.orgresearchgate.net The reaction of the pyrrolidine with enantiomerically pure Mosher's acid chloride forms diastereomeric amides. The protons and other nuclei in these diastereomers are in different chemical environments, leading to distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the original enantiomers. researchgate.net

Absolute Configuration Determination

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) at the C2 and C4 stereocenters is a critical final step in the stereochemical characterization of this compound.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique provides a detailed three-dimensional map of the electron density in the crystal, from which the precise arrangement of atoms in the molecule can be determined. researchgate.net

When anomalous dispersion effects are present (typically with atoms heavier than oxygen), the diffraction pattern can be used to determine the absolute structure. researchgate.net The presence of the bromine atom in this compound is advantageous for this purpose.

| Crystallographic Parameter | Significance |

| Space Group | Describes the symmetry of the crystal lattice. Chiral, enantiomerically pure compounds crystallize in chiral space groups. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |

| Flack Parameter | A value close to 0 indicates that the correct absolute configuration has been determined, while a value close to 1 suggests the inverted configuration. researchgate.net |

Chiroptical Methods

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that rely on the differential interaction of chiral molecules with circularly polarized light. numberanalytics.comthieme-connect.de These methods can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations. nih.gov

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. numberanalytics.com Empirical rules, such as the octant rule for ketones, have been developed to correlate the sign of the Cotton effect (the characteristic peaks in a CD spectrum) with the absolute configuration of certain chromophores. For this compound, the aromatic chromophore can give rise to a measurable CD spectrum. The interpretation of this spectrum can be complex and often requires high-level quantum chemical calculations to reliably assign the absolute configuration. nih.gov

Advanced Spectroscopic and Analytical Research Techniques for 4 4 Bromophenyl 2 Methylpyrrolidine Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as one of the most powerful methods for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the number and type of hydrogen atoms present. In the case of 4-(4-Bromophenyl)-2-methylpyrrolidine, the ¹H NMR spectrum would be expected to display a series of distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 4-bromophenyl group.

The aromatic protons on the 4-bromophenyl ring would typically appear as two doublets in the downfield region of the spectrum, generally between δ 7.0 and 7.6 ppm. This characteristic AA'BB' splitting pattern arises from the coupling between adjacent protons on the symmetrically substituted benzene (B151609) ring. The protons ortho to the bromine atom would be expected at a slightly different chemical shift than the protons meta to it.

The protons of the 2-methylpyrrolidine (B1204830) ring would exhibit more complex splitting patterns in the upfield region. The methyl group at the C2 position would likely appear as a doublet, due to coupling with the adjacent proton at C2. The protons on the pyrrolidine ring (at positions 2, 3, 4, and 5) would show a series of multiplets resulting from complex spin-spin coupling with their neighbors. The proton at C4, being attached to the carbon bearing the bromophenyl group, would likely resonate at a more downfield position compared to the other ring protons due to the deshielding effect of the aromatic ring. The N-H proton of the pyrrolidine ring would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to Br) | 7.3 - 7.6 | Doublet (d) |

| Aromatic (meta to Br) | 7.0 - 7.3 | Doublet (d) |

| Pyrrolidine CH (C4) | 3.0 - 3.5 | Multiplet (m) |

| Pyrrolidine CH (C2) | 2.8 - 3.3 | Multiplet (m) |

| Pyrrolidine CH₂ (C5) | 2.5 - 3.0 | Multiplet (m) |

| Pyrrolidine CH₂ (C3) | 1.8 - 2.3 | Multiplet (m) |

| Pyrrolidine NH | 1.5 - 3.0 | Broad Singlet (br s) |

| Methyl CH₃ (at C2) | 1.0 - 1.5 | Doublet (d) |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak, allowing for the determination of the total number of carbon environments.

The carbon atoms of the 4-bromophenyl group would resonate in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, typically around δ 120 ppm. The other aromatic carbons would appear at distinct chemical shifts, with the carbon atom attached to the pyrrolidine ring (the ipso-carbon) also showing a unique resonance.

The carbons of the 2-methylpyrrolidine ring would appear in the aliphatic region of the spectrum. The carbon atom at C4, bonded to the aromatic ring, would be expected at a more downfield position compared to the other ring carbons. The C2 carbon, bearing the methyl group, and the C5 carbon, adjacent to the nitrogen, would also have characteristic chemical shifts. The methyl carbon would appear at the most upfield position.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-ipso, attached to pyrrolidine) | 140 - 145 |

| Aromatic (CH) | 125 - 135 |

| Aromatic (C-Br) | 118 - 122 |

| Pyrrolidine CH (C4) | 45 - 55 |

| Pyrrolidine CH (C2) | 55 - 65 |

| Pyrrolidine CH₂ (C5) | 45 - 55 |

| Pyrrolidine CH₂ (C3) | 30 - 40 |

| Methyl CH₃ (at C2) | 15 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the pyrrolidine ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons. nist.gov By detecting through-space correlations between protons that are close to each other, NOESY can be instrumental in determining the relative stereochemistry at the C2 and C4 positions of the pyrrolidine ring. For instance, a NOESY cross-peak between the proton at C2 and a proton on the 4-bromophenyl ring would suggest a specific spatial arrangement.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₄BrN), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can provide valuable clues about its structure. Common fragmentation pathways for this molecule might include the loss of the bromine atom, cleavage of the bond between the pyrrolidine ring and the aromatic ring, and fragmentation of the pyrrolidine ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be able to confirm the molecular formula C₁₁H₁₄BrN by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The calculated exact mass for C₁₁H₁₄⁷⁹BrN is approximately 239.03096 Da.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands would include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the pyrrolidine ring.

C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the benzene ring.

C-H Stretch (Aliphatic): Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl group.

C=C Stretch (Aromatic): One or more sharp absorption bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching within the benzene ring.

C-N Stretch: An absorption band in the 1020-1250 cm⁻¹ region corresponding to the stretching of the carbon-nitrogen bond in the pyrrolidine ring.

C-Br Stretch: A characteristic absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹, indicating the presence of the carbon-bromine bond.

By combining the data from these complementary spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the elements present in a compound. This process is crucial for verifying the stoichiometric composition of a newly synthesized molecule, such as this compound, by comparing experimentally determined values with theoretically calculated percentages. This comparison serves as a primary indicator of the sample's purity and confirms that the empirical formula aligns with the expected molecular formula.

For this compound, the molecular formula is established as C₁₁H₁₄BrN. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N). The molecular weight of the compound is approximately 240.14 g/mol . nih.gov

The theoretical percentages for each element are derived from the following calculations:

Carbon (C): (11 * 12.011) / 240.14 * 100%

Hydrogen (H): (14 * 1.008) / 240.14 * 100%

Bromine (Br): (1 * 79.904) / 240.14 * 100%

Nitrogen (N): (1 * 14.007) / 240.14 * 100%

These calculations yield the precise theoretical elemental composition of the compound. In a research setting, these values would be compared against the results obtained from instrumental analysis, typically using a CHN analyzer. A close correlation between the theoretical and experimental values, usually within a ±0.4% margin, is generally accepted as confirmation of the compound's identity and purity.

Detailed research findings from peer-reviewed literature containing the experimental elemental analysis data for this compound were not available at the time of this review. However, the theoretically calculated values provide a critical benchmark for any future analytical characterization of this compound.

The table below summarizes the calculated theoretical elemental composition for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 55.02 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.88 |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.27 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.83 |

| Total | 240.144 | 100.00 |

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl 2 Methylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties and predicting the chemical reactivity of 4-(4-Bromophenyl)-2-methylpyrrolidine. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule, which governs its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By optimizing the molecular geometry of this compound, DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles for its most stable conformation. nih.gov

A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide a framework for understanding the molecule's reactivity profile.

Table 1: Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculable via DFT |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculable via DFT |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Calculable via DFT |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Calculable via DFT |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Calculable via DFT |

| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | Calculable via DFT |

| Electronegativity (χ) | Power of an atom to attract electrons ( (I+A)/2 ) | Calculable via DFT |

| Electrophilicity Index (ω) | Propensity to accept electrons ( χ²/2η ) | Calculable via DFT |

These theoretical calculations would elucidate the regions of the molecule most susceptible to electrophilic or nucleophilic attack, providing a foundational understanding of its reaction mechanisms. orientjchem.org

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. chemrxiv.org It is an effective tool for predicting reactivity, intermolecular interactions, and hydrogen bonding sites. wolfram.comresearchgate.net The MESP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential, respectively. researchgate.net

For this compound, an MESP analysis would be expected to reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyrrolidine (B122466) ring due to its lone pair of electrons. This region would be the primary site for protonation and interaction with electrophiles. The bromine atom, with its electron density, would also contribute to a region of negative potential.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton on the pyrrolidine ring, making it a potential hydrogen bond donor site.

This visual representation of charge distribution is invaluable for understanding how the molecule will interact with other molecules, including biological receptors or reactants. scispace.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for exploring the dynamic behavior and conformational landscape of flexible molecules like this compound. nih.gov

The structure of this compound is not rigid. It possesses conformational flexibility arising from two main sources:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring can adopt non-planar conformations, typically described as "envelope" or "twist" puckers, to relieve steric strain. The positions of the methyl and bromophenyl substituents influence the preferred pucker. researchgate.net

Torsional Rotation: Rotation can occur around the single bond connecting the bromophenyl group to the pyrrolidine ring.

To explore the potential of this compound to interact with biological targets, such as proteins or enzymes, molecular docking and molecular dynamics (MD) simulations are employed. mdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov In a typical docking study, the this compound molecule would be placed into the active site of a target protein. An algorithm then samples numerous positions and orientations (poses), ranking them based on a scoring function that estimates the binding affinity. nih.gov The results would identify the most likely binding mode and highlight key intermolecular interactions, such as:

Hydrogen bonds (e.g., involving the pyrrolidine N-H group).

Hydrophobic interactions (e.g., involving the bromophenyl ring).

Halogen bonds (a specific interaction involving the bromine atom).

Molecular Dynamics (MD) simulations can further refine the docking results by simulating the movement of atoms in the ligand-receptor complex over time. MD provides insights into the stability of the binding pose and the flexibility of the complex, offering a more dynamic and realistic view of the interaction. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are highly valuable for interpreting experimental data and confirming molecular structures. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Significance |

|---|---|---|

| 1H NMR | Chemical Shifts (ppm) | Predicts the electronic environment of each hydrogen atom. |

| 13C NMR | Chemical Shifts (ppm) | Predicts the electronic environment of each carbon atom. |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identifies characteristic bond stretches and bends (e.g., N-H, C-H, C-N, C-Br). |

| Raman Spectroscopy | Vibrational Frequencies (cm-1) | Complements IR spectroscopy, providing information on molecular vibrations. |

By calculating the nuclear magnetic shielding tensors and vibrational frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. researchgate.net Comparing these predicted spectra with those obtained experimentally serves as a powerful method for structural validation. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental sample but not in the gas-phase calculation. orientjchem.orgmdpi.com

Table of Compounds

| Compound Name |

|---|

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be explored at a molecular level. For a molecule such as this compound, theoretical investigations are crucial for understanding its formation and reactivity. While specific computational studies on this exact compound are not extensively documented in publicly available literature, we can infer the likely reaction mechanisms and the nature of their transition states by examining theoretical studies on the synthesis of analogous substituted pyrrolidines. The formation of the pyrrolidine ring, a key structural feature, can proceed through various synthetic routes, each with its own distinct mechanistic pathway and energetic profile that can be elucidated using computational methods like Density Functional Theory (DFT).

Common pathways for the synthesis of substituted pyrrolidines that are amenable to computational investigation include [3+2] cycloaddition reactions, Michael additions followed by intramolecular cyclization, and multicomponent reactions. Theoretical studies of these reactions typically focus on identifying the lowest energy pathway, characterizing the geometry of transition states, and calculating the activation energies for each step. These computational insights are invaluable for optimizing reaction conditions and predicting the stereochemical outcome.

For instance, in a hypothetical synthesis of this compound via a [3+2] cycloaddition, computational analysis would be employed to model the interaction between an azomethine ylide and an appropriate alkene. The calculations would aim to determine the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the regioselectivity of the cycloaddition. Furthermore, the transition state geometries for the formation of different stereoisomers would be calculated to explain the observed diastereoselectivity. The presence of the 4-bromophenyl and methyl substituents would be expected to influence the electronic and steric properties of the transition state, and these effects can be quantified through computational analysis.

The table below presents hypothetical, yet representative, data that could be generated from a DFT study on a plausible reaction pathway for the formation of a substituted pyrrolidine, illustrating the type of quantitative insights that can be gained.

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Value (kJ/mol) |

| Michael Addition | Reactant Complex | Relative Energy | 0.0 |

| Transition State 1 (TS1) | Activation Energy (ΔE‡) | +45.2 | |

| Michael Adduct | Relative Energy | -25.8 | |

| Cyclization | Michael Adduct | Relative Energy | -25.8 |

| Transition State 2 (TS2) | Activation Energy (ΔE‡) | +30.5 | |

| Pyrrolidine Product | Relative Energy | -80.1 |

This is a hypothetical data table created for illustrative purposes, based on typical values found in computational studies of similar reactions.

In such a theoretical study, the transition state analysis would involve not only determining the energy of the transition state but also characterizing its geometry. For example, in a [3+2] cycloaddition, the transition state would reveal the extent of bond formation between the azomethine ylide and the alkene at the point of maximum energy along the reaction coordinate. The lengths of the forming carbon-carbon and carbon-nitrogen bonds would be key parameters. Similarly, for an intramolecular cyclization, the transition state geometry would show the approach of the nucleophilic nitrogen atom to the electrophilic carbon center, providing insights into the steric and electronic factors that govern the ring closure.

Furthermore, computational studies can explore the role of catalysts in the reaction mechanism. For many pyrrolidine syntheses, organocatalysts or metal complexes are employed to enhance stereoselectivity and reaction rates. Theoretical modeling can elucidate the interaction of the catalyst with the reactants and intermediates, showing how the catalyst lowers the energy of the transition state for the desired stereoisomer.

Role of 4 4 Bromophenyl 2 Methylpyrrolidine As a Research Scaffold in Advanced Organic Synthesis

Design and Synthesis of Novel Pyrrolidine-Based Chemical Entities for Research Purposes

The 4-(4-Bromophenyl)-2-methylpyrrolidine scaffold is extensively used in the design of new molecules for pharmacological research. nih.gov Chemists strategically modify this core structure to explore structure-activity relationships (SAR), which helps in understanding how chemical structure relates to biological function. researchgate.net The synthesis of these novel entities often begins with the pyrrolidine (B122466) framework, which can be derived from precursors like proline or 4-hydroxyproline. mdpi.comnih.gov Modifications are then made to the scaffold, such as adding different chemical groups to the pyrrolidine nitrogen or, more significantly, using the bromophenyl moiety for extensive derivatization.

For instance, researchers have designed and synthesized libraries of compounds by introducing various substituents to create potential therapeutic agents. These derivatives have been investigated for a wide range of activities, including as enzyme inhibitors and receptor antagonists. nih.govugent.be The stereochemistry of the pyrrolidine ring is a critical aspect of the design, as different spatial arrangements of the substituents can lead to vastly different biological effects due to specific interactions with chiral biological molecules like proteins. researchgate.net

| Derivative Type | Synthetic Approach | Research Purpose |

|---|---|---|

| N-Aryl/Alkyl Pyrrolidines | Alkylation or amination of the pyrrolidine nitrogen. | Exploration of SAR for receptor binding. |

| Biaryl Pyrrolidines | Suzuki coupling at the bromine position. | Development of enzyme inhibitors. |

| Pyrrolidine-fused Heterocycles | Intramolecular cyclization reactions. | Creation of novel scaffolds for anticancer agents. rsc.org |

| Functionalized Phenyl Pyrrolidines | Halogen-metal exchange followed by reaction with electrophiles. | Synthesis of metabolic probes and imaging agents. |

Development of Chemical Probes and Tools for Biological Research

Beyond creating potential drug candidates, this compound is a scaffold for chemical probes—specialized molecules designed to study and visualize biological processes. These tools are indispensable in molecular biology and pharmacology for identifying and validating new drug targets. For example, derivatives of this scaffold can be developed into potent and selective inhibitors for specific enzymes, allowing researchers to study the role of that enzyme in cellular pathways.

Kainic acid, a pyrrolidine derivative, is a well-known pharmacological probe used to study glutamate (B1630785) receptors in the central nervous system. nih.gov Similarly, by attaching reporter groups such as fluorescent tags or biotin (B1667282) to derivatives of this compound, scientists can create probes for use in bio-imaging or affinity purification experiments. The bromine atom is particularly useful here, as it can be replaced with these tags via cross-coupling reactions without altering the core structure that binds to the biological target.

| Type of Probe/Tool | Biological Target Example | Application in Research |

|---|---|---|

| Selective Enzyme Inhibitors | Glycosidases, Proteases nih.gov | Studying enzyme function in disease models. |

| Receptor Antagonists | Chemokine or Neurotransmitter Receptors | Investigating receptor signaling pathways. |

| Fluorescent Probes | Specific cellular proteins | Visualizing protein localization and dynamics in live cells. |

| Affinity-Based Probes | Target proteins of interest | Identifying and isolating binding partners from complex biological samples. |

Applications in Materials Science Research and Advanced Materials Synthesis

The structural features of this compound also lend themselves to applications in materials science. The rigid bromophenyl group can be incorporated into polymer backbones or liquid crystal structures, while the chiral pyrrolidine unit can introduce specific optical properties. Bromophenyl compounds are recognized as valuable building blocks for synthesizing pharmaceuticals, agrochemicals, and various materials. answers.com

One key application is in the synthesis of functional polymers. The bromine atom can serve as an initiation site for certain types of polymerization or as a point of attachment to a polymer chain. For example, through palladium-catalyzed reactions, the bromophenyl group can be used to create conjugated polymers, which are materials with interesting electronic and optical properties relevant to organic electronics like LEDs and solar cells. Furthermore, the synthesis of well-defined brominated polymers is an area of active research. researchgate.net The chirality of the 2-methylpyrrolidine (B1204830) component could be used to create chiral polymers, which are of interest for applications in enantioselective separations and as chiral catalysts.

| Material Type | Role of the Scaffold | Potential Application |

|---|---|---|

| Conjugated Polymers | Monomer unit linked via the bromophenyl group. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Chiral Stationary Phases | Chiral selector immobilized on a solid support. | Chromatographic separation of enantiomers. |

| Liquid Crystals | Core component providing structural rigidity and chirality. | Display technologies, optical sensors. |

| Metal-Organic Frameworks (MOFs) | Functionalized ligand for creating porous structures. | Gas storage, catalysis, sensing. |

Exploitation of the Bromine Moiety in Further Synthetic Transformations

The bromine atom on the phenyl ring is the key to the scaffold's synthetic versatility. It serves as a leaving group in a wide range of reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful transformations of an aryl bromide is the halogen-metal exchange. wikipedia.org This reaction typically involves treating the this compound with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgtcnj.edu The reaction is extremely fast and is often conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.org

In this process, the bromine atom is swapped for a lithium atom, generating a highly reactive aryllithium intermediate. This new organometallic compound is a potent nucleophile and a strong base, which can then react with a wide variety of electrophiles to introduce new functional groups onto the phenyl ring. For example, quenching the reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. This method provides a regioselective way to synthesize a vast array of derivatives that would be difficult to access through other means. ias.ac.in

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are ideal substrates for these transformations. nobelprize.org These reactions allow for the precise formation of new bonds under relatively mild conditions. The this compound scaffold can participate in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is one of the most widely used methods for synthesizing biaryl compounds, which are common structures in pharmaceuticals and materials. organic-chemistry.orgmdpi.com

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. rsc.orgmdpi.com This allows for the introduction of vinyl groups onto the phenyl ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing a direct route to aryl-alkyne structures. rsc.orgresearchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a powerful method for synthesizing anilines and related compounds.

Stille Coupling: This involves the reaction with an organotin compound. mdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. mdpi.com

These reactions dramatically expand the chemical space accessible from the this compound scaffold, enabling the synthesis of highly complex and diverse molecules for various research applications.

| Reaction Name | Coupling Partner | General Product Structure | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pyrrolidine-Phenyl-R (Biaryl or Styrene) | C(sp²)–C(sp²) or C(sp²)–C(sp²) |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pyrrolidine-Phenyl-Alkene | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pyrrolidine-Phenyl-C≡C-R | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pyrrolidine-Phenyl-NR₂ | C(sp²)–N |

| Stille Coupling | Organostannane (R-SnBu₃) | Pyrrolidine-Phenyl-R | C(sp²)–C(sp²) |

| Negishi Coupling | Organozinc (R-ZnCl) | Pyrrolidine-Phenyl-R | C(sp²)–C(sp²) |

Future Research Directions and Unexplored Avenues for 4 4 Bromophenyl 2 Methylpyrrolidine Derivatives

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of 4-(4-bromophenyl)-2-methylpyrrolidine derivatives, several innovative and environmentally benign approaches can be explored.

One promising area is the adoption of microwave-assisted (MW) synthesis . This technique can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com For instance, the synthesis of various heterocyclic compounds, including derivatives of other nitrogen-containing rings, has been successfully achieved with high yields in minutes rather than hours. mdpi.com Applying this to the synthesis of pyrrolidine (B122466) derivatives could lead to more efficient and sustainable manufacturing processes.

Another key aspect of green chemistry is the use of environmentally friendly solvents. Research into the synthesis of related iminopyrrolidines has demonstrated the efficacy of "green" solvent mixtures, such as ethanol/water, which reduces the reliance on hazardous organic solvents. nih.gov Exploring similar solvent systems for the synthesis and modification of this compound would be a significant step towards a more sustainable chemical lifecycle for this class of compounds.

Table 1: Green Chemistry Approaches for Pyrrolidine Derivative Synthesis

| Technique | Principle | Potential Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid, uniform heating. | Reduced reaction times, lower energy consumption, potentially higher yields. mdpi.com |

| Green Solvents | Employs solvents with low environmental impact, such as water or ethanol. | Reduced toxicity and pollution, improved process safety. nih.gov |

Exploration of Novel Catalytic Transformations

Catalytic methods offer powerful tools for the efficient and selective synthesis of complex molecules. The development of novel catalytic transformations for this compound derivatives could provide access to a diverse range of new chemical structures with unique properties.

Recent advances in catalysis have yielded numerous methods for the synthesis and functionalization of the pyrrolidine ring. researchgate.net These include:

Palladium-catalyzed reactions , such as alkene carboamination, which can be used to construct the pyrrolidine ring with high stereoselectivity. organic-chemistry.org

Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, providing a direct route to pyrrolidines from acyclic precursors. organic-chemistry.org

Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which yields enantioenriched pyrrolidines. organic-chemistry.org

Rhodium-catalyzed reactions using O-benzoylhydroxylamines as alkyl nitrene precursors offer another efficient pathway to various pyrrolidines. organic-chemistry.org

Furthermore, enantioconvergent catalysis represents a frontier in asymmetric synthesis. acs.org Applying nickel-catalyzed cross-coupling reactions to racemic precursors could allow for the stereoselective synthesis of chiral derivatives of this compound, which is crucial for optimizing interactions with biological targets. acs.org The exploration of these and other catalytic methods will be instrumental in expanding the chemical space accessible from this scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis can dramatically accelerate the discovery and development of new derivatives.

Automated synthesis platforms can further enhance throughput. The use of non-contact dispensing technology allows for the rapid, parallel synthesis of thousands of derivatives on a nanoscale. nih.govresearchgate.net This miniaturization is not only time- and cost-effective but also significantly reduces reagent and solvent consumption, minimizing the ecological footprint of the chemical research. nih.gov By combining an automated synthesis pipeline with high-throughput screening, the process from compound design to lead identification can be substantially accelerated.

Table 2: Advantages of Modern Synthesis Platforms

| Platform | Key Features | Benefits for Derivative Synthesis |

|---|---|---|

| Flow Chemistry | Continuous processing, microreactors, enhanced heat/mass transfer. | Improved safety, scalability, process control, and potential for multi-step sequences. acs.orgafricacommons.net |

| Automated Synthesis | Robotic liquid handling, miniaturization (nanoscale), parallel processing. | High-throughput library generation, reduced resource consumption, rapid evaluation of chemical space. nih.govresearchgate.net |

Advanced Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Research

To guide the rational design of new derivatives for research purposes, advanced Structure-Activity Relationship (SAR) studies are essential. SAR studies systematically investigate how modifications to a chemical structure affect its biological activity, providing critical insights for optimizing a lead compound. nih.gov

For the this compound scaffold, a systematic SAR exploration would involve modifying three key regions of the molecule:

The 4-Bromophenyl Group: The bromine atom can be replaced with other halogens (F, Cl, I) or a wide variety of other functional groups (e.g., -CH₃, -OCH₃, -CN, -CF₃) to probe the effects of electronics and sterics on activity. The position of the substituent on the phenyl ring could also be varied.

The Pyrrolidine Ring: Substitutions at other positions on the pyrrolidine ring could be explored. For instance, adding substituents at the 3- or 5-positions could introduce new stereocenters and interaction points. The nitrogen atom can also be functionalized with different alkyl or acyl groups.

The 2-Methyl Group: The methyl group can be altered to larger alkyl groups (e.g., ethyl, propyl) or replaced with functionalized side chains to explore the steric and electronic requirements at this position. The stereochemistry of this group is also a critical factor to investigate.

By synthesizing focused libraries of analogs with these systematic variations and evaluating their biological activity, researchers can build a comprehensive SAR model. This model would be invaluable for understanding the key molecular interactions and for the future design of more potent and selective compounds for specific research targets. nih.gov

Q & A

Basic: What are the established synthetic routes for 4-(4-Bromophenyl)-2-methylpyrrolidine?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the bromophenyl group into the pyrrolidine scaffold. For example, a related compound, 4-(4-Bromo-2-fluorophenyl)piperidine, was synthesized using 4-bromo-2-fluoroaniline and piperidine under optimized conditions with a palladium catalyst and base . For pyrrolidine derivatives, enantioselective synthesis methods (e.g., starting from chiral precursors like (2S,4S,5R)-5-(4-bromophenyl)pyrrolidine-2,4-dicarboxylate) have been employed, followed by functional group transformations such as acryloylation or ester hydrolysis . Recrystallization from ethanol or ethyl acetate is often used to purify the final product .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL and SHELXS are widely used for refining crystallographic data, with hydrogen bonding networks (e.g., N–H⋯O, C–H⋯N) analyzed to confirm molecular packing . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are employed. Discrepancies in spectroscopic data should be resolved by cross-validating with computational methods (e.g., density functional theory (DFT) for NMR chemical shift predictions) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

Contradictions often arise from polymorphic forms or impurities. Strategies include:

- Multi-technique validation : Combine X-ray diffraction with solid-state NMR to distinguish polymorphs .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking, halogen bonding) to explain crystallographic deviations .

- Batch comparison : Analyze multiple synthetic batches using liquid chromatography-mass spectrometry (LC-MS) to identify trace impurities affecting data consistency .

Advanced: What computational methods are used to predict the reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced bioactivity .

- Reaction pathway modeling : Software like Gaussian or ORCA can model intermediates in cross-coupling reactions, aiding in catalyst selection (e.g., Pd vs. Ni) .

Advanced: How is the stereochemical purity of enantiomeric forms assessed?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, with retention times compared to authentic standards .

- Circular dichroism (CD) : Correlate CD spectra with computational predictions (e.g., time-dependent DFT) to assign absolute configurations .

- X-ray crystallography with Flack parameter : Determine enantiomeric excess in crystalline samples .

Basic: What are the key applications of this compound in drug discovery?

Methodological Answer:

This compound serves as a versatile scaffold for:

- CCR5 antagonists : Structural analogs (e.g., ancriviroc) have been investigated for antiviral and autoimmune therapies .

- Kinase inhibitors : The bromophenyl group enhances hydrophobic interactions with ATP-binding pockets .

- Neuroprotective agents : Pyrrolidine derivatives are studied for modulating neurotransmitter receptors (e.g., NMDA or GABA receptors) .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in Suzuki-Miyaura couplings .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, temperature) using software like MODDE .

- In situ monitoring : Use Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

- Lyophilization : Stabilize hygroscopic forms by freeze-drying under inert atmospheres .

- Additive screening : Incorporate antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent oxidative/hydrolytic degradation .

- Solid-state analysis : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways via powder X-ray diffraction (PXRD) .

Basic: How is the compound’s solubility profile determined for biological assays?

Methodological Answer:

- Shake-flask method : Measure solubility in PBS, DMSO, or simulated gastric fluid using UV-Vis spectroscopy .

- Co-solvency approach : Use ethanol or PEG 400 to enhance aqueous solubility, with results validated by dynamic light scattering (DLS) .

Advanced: What are the challenges in scaling up enantioselective synthesis?

Methodological Answer:

- Catalyst cost : Replace expensive chiral ligands (e.g., BINAP) with reusable immobilized catalysts .

- Racemization risks : Control reaction temperature/pH to prevent epimerization during acryloylation or esterification steps .

- Crystallization-induced asymmetric transformation (CIAT) : Enrich enantiopurity via selective crystallization from racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.